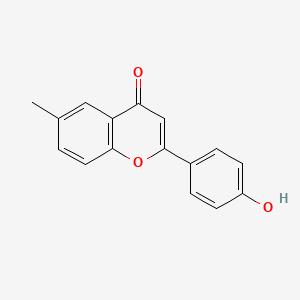

4'-Hydroxy-6-methylflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

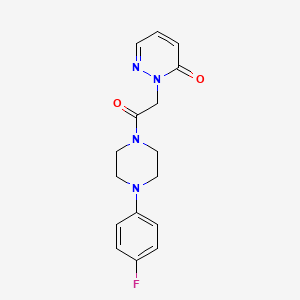

4’-Hydroxy-6-methylflavone is a chemical compound with the molecular formula C16H12O3 . It is a solid substance with a pale cream appearance .

Molecular Structure Analysis

The molecular structure of 4’-Hydroxy-6-methylflavone is characterized by a total of 33 bonds, including 21 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 aromatic hydroxyl, and 1 ether .Physical and Chemical Properties Analysis

4’-Hydroxy-6-methylflavone is a solid substance with a pale cream appearance. It has a melting point range of 236.0-245.0°C . The molecular weight is 252.265 Da .科学的研究の応用

Ultraviolet Spectral Differentiation

4'-Hydroxy-6-methylflavone and related methylflavones have been studied for their ultraviolet spectral characteristics. These studies help differentiate between various methylflavones based on their spectral properties, which is crucial in identifying and characterizing these compounds in various natural and synthetic contexts (Hauteville et al., 1998).

Interaction with Biological Membranes

Research has explored the interaction of methylflavonoids, including this compound, with biological membranes. These studies aim to understand the impact of these compounds on red blood cell membranes and human serum albumin, which is vital in assessing their potential therapeutic applications (Włoch et al., 2021).

Modulation of GABA Receptors

Some studies have investigated the role of 6-methylflavone in modulating γ-aminobutyric acid (GABA) receptors. This research is significant in understanding the neurological and pharmacological implications of methylflavones (Hall et al., 2004).

Biotransformation in Fungi

The biotransformation of methylflavonoids in fungi has been a subject of interest. This research focuses on how entomopathogenic filamentous fungi can be used to obtain glycosylated flavones and flavanones, enhancing their solubility and bioavailability (Krawczyk-Łebek et al., 2021).

Anti-Inflammatory Activity

The synthesis and evaluation of anti-inflammatory activity of various methylflavones, including derivatives of this compound, have been conducted. These studies contribute to the development of potential anti-inflammatory agents (Dao et al., 2003).

Antiproliferative and Anticancer Properties

Investigations into the antiproliferative and anticancer properties of various methylflavones, including this compound, have been conducted. These studies are essential for understanding the potential therapeutic applications of these compounds in treating various types of cancer (Yue et al., 2013).

作用機序

Target of Action

Flavonoids, the class of compounds to which 4’-hydroxy-6-methylflavone belongs, are known to interact with a wide range of molecular targets .

Mode of Action

Flavonoids, in general, are known to interact with their targets through various mechanisms, including direct binding, modulation of signal transduction pathways, and alteration of gene expression .

Biochemical Pathways

Flavonoids are known to influence numerous biochemical pathways, including those involved in inflammation, oxidative stress, cell cycle regulation, and apoptosis .

Pharmacokinetics

Flavonoids are generally known to have variable bioavailability due to factors such as intestinal absorption, first-pass metabolism, and plasma protein binding .

Result of Action

Flavonoids are known to exert a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .

Safety and Hazards

生化学分析

Biochemical Properties

It is known that flavonoids, a group to which 4’-Hydroxy-6-methylflavone belongs, can interact with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is known that flavonoids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point between 236.0-245.0°C .

Dosage Effects in Animal Models

It is known that 2′-Methoxy-6-methylflavone, a related compound, has demonstrated anxiolytic effects in mice at 1 and 10 mg/kg .

Metabolic Pathways

It is known that flavonoids can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that flavonoids can interact with various transporters and binding proteins .

Subcellular Localization

It is known that flavonoids can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

特性

IUPAC Name |

2-(4-hydroxyphenyl)-6-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAACYYNCHMHECD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-ynamide](/img/structure/B2814713.png)

![N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2814714.png)

![N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2814716.png)

![2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2814717.png)

![N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2814718.png)

![2-Methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2814719.png)

![4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2814726.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2814732.png)

![[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride](/img/structure/B2814733.png)